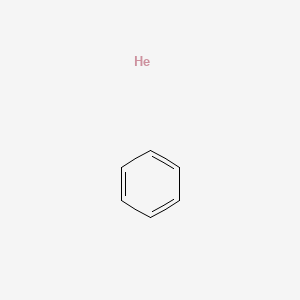

Benzene;helium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzene;helium is a molecular complex formed by the interaction between benzene (C₆H₆) and helium (He). Benzene is a well-known aromatic hydrocarbon with a planar hexagonal ring structure, while helium is a noble gas with unique properties such as low boiling point and inertness. The combination of these two compounds results in a weakly bound complex that exhibits interesting structural and vibrational dynamics.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of benzene;helium complexes typically involves the interaction of benzene vapor with helium gas under controlled conditions. One common method is to cool a mixture of benzene and helium to cryogenic temperatures, allowing the helium atoms to become trapped in the benzene matrix. This process can be facilitated by using techniques such as supersonic jet expansion or matrix isolation.

Industrial Production Methods

Industrial production of this compound complexes is not common due to the specialized conditions required for their formation. the study of these complexes is often conducted in research laboratories using advanced spectroscopic techniques to analyze their properties.

化学反応の分析

Types of Reactions

Benzene;helium complexes primarily undergo physical interactions rather than chemical reactions due to the inert nature of helium. benzene itself can participate in various chemical reactions, including:

Electrophilic Substitution: Benzene reacts with electrophiles in the presence of catalysts to form substituted benzene derivatives.

Halogenation: Benzene reacts with halogens (e.g., chlorine, bromine) in the presence of a catalyst such as aluminum chloride to form halogenated benzene.

Nitration: Benzene reacts with a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

Friedel-Crafts Alkylation and Acylation: Benzene reacts with alkyl or acyl halides in the presence of a catalyst to form alkylated or acylated benzene derivatives.

Common Reagents and Conditions

Halogenation: Halogens (Cl₂, Br₂) and catalysts (AlCl₃, FeBr₃)

Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

Friedel-Crafts Reactions: Alkyl or acyl halides and catalysts (AlCl₃)

Major Products Formed

Halogenation: Halogenated benzene (e.g., chlorobenzene, bromobenzene)

Nitration: Nitrobenzene

Friedel-Crafts Reactions: Alkylbenzene or acylbenzene derivatives

科学的研究の応用

Benzene;helium complexes have several scientific research applications, including:

Spectroscopy: Used to study the vibrational and rotational dynamics of weakly bound complexes.

Cryogenics: Helium’s low boiling point makes it useful in cooling systems for experiments involving benzene.

Quantum Chemistry: Provides insights into the interactions between aromatic molecules and noble gases.

Material Science: Helps in understanding the behavior of aromatic compounds in different environments.

作用機序

The mechanism of action of benzene;helium complexes involves weak van der Waals forces between the benzene molecule and helium atoms. These interactions result in the formation of a stable complex with unique vibrational and rotational properties. The delocalized π-electron system of benzene plays a crucial role in stabilizing the complex, while helium’s inert nature prevents any significant chemical reactivity.

類似化合物との比較

Similar Compounds

Benzene;neon: Similar weakly bound complex with neon instead of helium.

Benzene;argon: Another noble gas complex with argon, exhibiting stronger interactions due to the larger atomic size of argon.

Phenol;helium: A complex formed between phenol (a benzene derivative) and helium.

Uniqueness

Benzene;helium complexes are unique due to the extremely weak binding energy and the significant influence of helium’s inertness on the complex’s properties. The low boiling point of helium also allows for the study of these complexes at cryogenic temperatures, providing valuable insights into their behavior under extreme conditions.

特性

CAS番号 |

177191-77-4 |

|---|---|

分子式 |

C6H6He |

分子量 |

82.11 g/mol |

IUPAC名 |

benzene;helium |

InChI |

InChI=1S/C6H6.He/c1-2-4-6-5-3-1;/h1-6H; |

InChIキー |

KFMZLPAXRJIAJO-UHFFFAOYSA-N |

正規SMILES |

[He].C1=CC=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14265562.png)

![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)

![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)

![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)

![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)